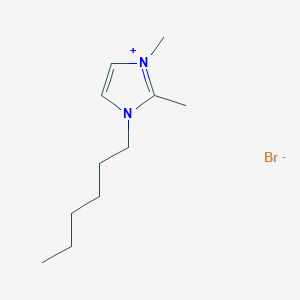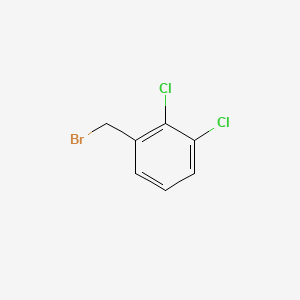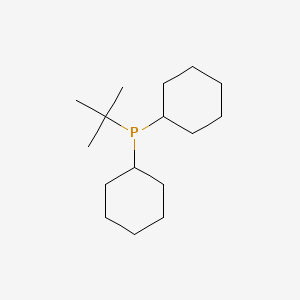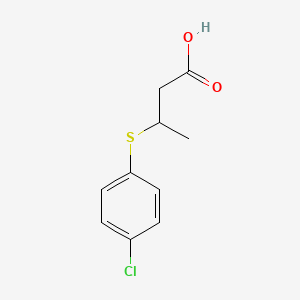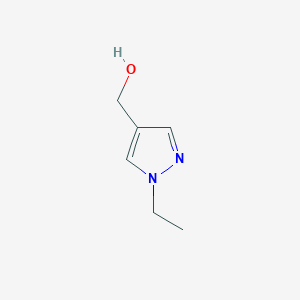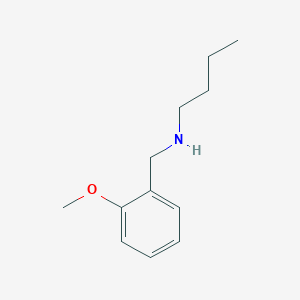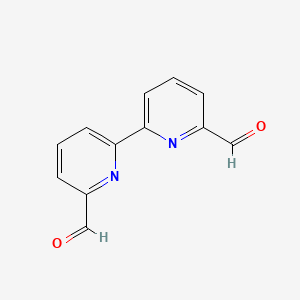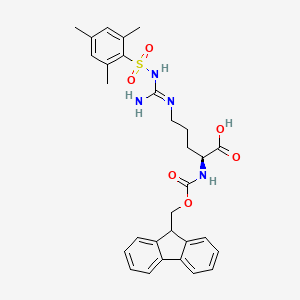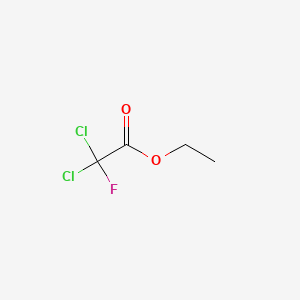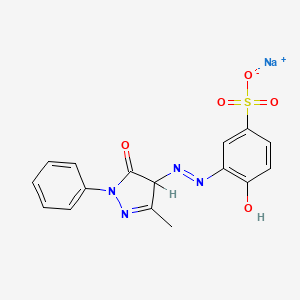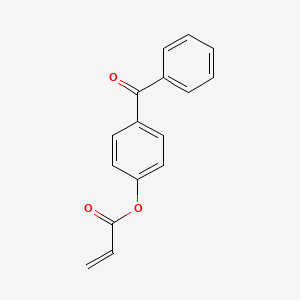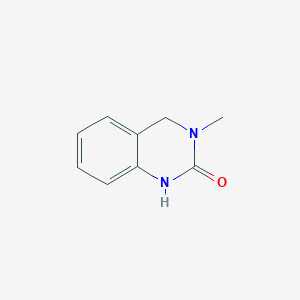
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
概述
描述
准备方法
合成路线和反应条件
3-甲基-1,2,3,4-四氢喹唑啉-2-酮的合成通常涉及在受控条件下将邻氨基苯甲酸与甲基异氰酸酯反应 。该反应在二甲基亚砜(DMSO)等有机溶剂中于升高的温度下进行,以促进所需产物的形成。然后,使用重结晶或色谱等技术对反应混合物进行纯化,以获得纯化合物。
工业生产方法
在工业环境中,3-甲基-1,2,3,4-四氢喹唑啉-2-酮的生产可能涉及大型间歇式反应器,其中反应物在受控条件下混合并加热。连续流动反应器也可以用于提高生产过程的效率和产量。最终产物通常使用工业规模色谱或结晶技术进行分离和纯化。
化学反应分析
反应类型
3-甲基-1,2,3,4-四氢喹唑啉-2-酮经历各种化学反应,包括:
氧化: 该化合物可以氧化形成喹唑啉酮衍生物。
还原: 还原反应可以将该化合物转化为其相应的四氢衍生物。
取代: 该化合物可以进行亲核取代反应,以引入不同的官能团。
常用试剂和条件
氧化: 常用的氧化剂,例如高锰酸钾或过氧化氢,可以在酸性或碱性条件下使用。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在合适的催化剂存在下使用胺或硫醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物包括各种喹唑啉酮衍生物,这些衍生物可以根据引入的官能团表现出不同的生物活性。
科学研究应用
3-甲基-1,2,3,4-四氢喹唑啉-2-酮在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及作为有机合成中的试剂。
生物学: 该化合物因其对含溴结构域蛋白(在基因转录调控中起作用)的抑制作用而被研究。
医学: 正在进行研究,以探索其作为治疗涉及表观遗传失调的疾病(如癌症)的治疗剂的潜力。
工业: 该化合物用于开发新材料,并作为合成各种工业化学品的先驱。
作用机制
3-甲基-1,2,3,4-四氢喹唑啉-2-酮的作用机制涉及其与BRD4的溴结构域结合,BRD4是一种通过识别组蛋白蛋白上的乙酰化赖氨酸残基来调控基因转录的蛋白 。通过抑制BRD4,该化合物可以调节基因表达,并可能破坏癌细胞的增殖。
相似化合物的比较
类似化合物
- 3-苯基喹唑啉-2,4-二硫酮
- 3-氧代-2-(3-苯基-4-硫代-1,2,3,4-四氢喹唑啉-2-基硫)丁酸酯
独特之处
与类似化合物相比,3-甲基-1,2,3,4-四氢喹唑啉-2-酮因其对BRD4的特定抑制作用及其在表观遗传学研究中的潜在应用而具有独特性。它的结构允许选择性地与溴结构域结合,使其成为研究基因转录调控和开发新治疗剂的宝贵工具。
属性
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-65-9 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?
A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.
Q2: How does the structure of this compound influence its biological activity?
A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.
Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?
A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
